2-Ethyl-5-heptyl-3-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-heptyl-3-methylfuran is a chemical compound belonging to the class of furans. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes ethyl, heptyl, and methyl substituents on the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polysubstituted furans, including 2-Ethyl-5-heptyl-3-methylfuran, can be achieved through various methods. One common approach involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction typically proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-heptyl-3-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
2-Ethyl-5-heptyl-3-methylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Ethyl-5-heptyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as its role in metabolic studies or drug development .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A similar compound with a shorter alkyl chain, used as a flavoring agent and in chemical synthesis.
2-Acetyl-5-methylfuran: Known for its applications in spectroscopy and as a flavor compound.
Uniqueness
2-Ethyl-5-heptyl-3-methylfuran is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other furan derivatives.
Properties
CAS No. |
89932-20-7 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-ethyl-5-heptyl-3-methylfuran |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-9-10-13-11-12(3)14(5-2)15-13/h11H,4-10H2,1-3H3 |
InChI Key |
QUGJEHCICCBHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(O1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.